Target Engagement: TRPV1 Antagonist Activity Compared to 4-Methyl Analog
The unsubstituted benzothiazole core of N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide demonstrates a measurable difference in TRPV1 antagonism compared to the 4-methyl analog. This difference is crucial for establishing a baseline for the core's contribution to potency [1].
| Evidence Dimension | TRPV1 Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | This compound serves as the unsubstituted core reference standard within the benzothiazole amide class. |
| Comparator Or Baseline | N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide and other 4-position substituted analogs. |
| Quantified Difference | The presence of a substituent at the 4-position of the benzothiazole core significantly modulates TRPV1 potency, with the unsubstituted compound representing the minimum structural requirement for activity. |
| Conditions | Recombinant human TRPV1 functional assay [1]. |
Why This Matters
For TRPV1-targeted drug discovery, this compound is essential for probing the steric and electronic tolerance of the benzothiazole 4-position pocket, directly informing SAR and compound optimization.
- [1] Besidski, Y. et al. (2012) 'Potent and orally efficacious benzothiazole amides as TRPV1 antagonists', Bioorg. Med. Chem. Lett., 22(19), pp. 6205-6211. View Source
